molecular formula C7H3N3O5 B14530424 7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde CAS No. 62675-99-4

7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde

Cat. No.: B14530424
CAS No.: 62675-99-4
M. Wt: 209.12 g/mol
InChI Key: ICXALEYSTABFLK-UHFFFAOYSA-N
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Description

7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is a compound belonging to the class of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde typically involves the nitration of benzoxadiazole derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the pure compound. The specific methods can vary depending on the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is used in a wide range of scientific research applications:

    Chemistry: As a fluorescent probe for detecting various chemical species.

    Biology: Used in cell imaging and as a marker for studying cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and induce apoptosis in tumor cells.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For example, it can inhibit glutathione S-transferases (GSTs), a family of enzymes involved in detoxification processes. By binding to the active site of GSTs, it prevents the enzyme from performing its normal function, leading to the accumulation of toxic substances in cells and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is unique due to its specific structural features that allow it to interact with a wide range of molecular targets. Its fluorescent properties make it particularly valuable in imaging and detection applications, while its ability to inhibit GSTs and induce apoptosis highlights its potential as a therapeutic agent .

Properties

CAS No.

62675-99-4

Molecular Formula

C7H3N3O5

Molecular Weight

209.12 g/mol

IUPAC Name

7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde

InChI

InChI=1S/C7H3N3O5/c11-3-4-1-2-5(9(12)13)6-7(4)10(14)15-8-6/h1-3H

InChI Key

ICXALEYSTABFLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=[N+](ON=C2C(=C1)[N+](=O)[O-])[O-])C=O

Origin of Product

United States

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